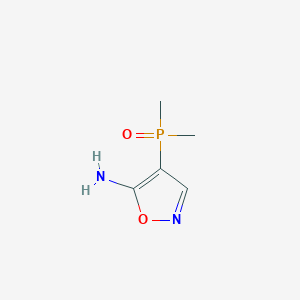

4-Dimethylphosphoryl-1,2-oxazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-dimethylphosphoryl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMGNMVAGPXQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(ON=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-Dimethylphosphoryl-1,2-oxazol-5-amine: A Novel Heterocyclic Phosphonate

Introduction: Bridging Bioactive Scaffolds

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 1,2-oxazole ring is a versatile five-membered heterocycle present in numerous therapeutic agents, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Similarly, the phosphonate group is a well-established phosphate mimic, integral to the design of enzyme inhibitors and antiviral prodrugs due to its tetrahedral geometry and resistance to enzymatic hydrolysis.[3][4] The incorporation of an amino group, particularly at the 5-position of an oxazole, introduces a key hydrogen bonding moiety and a handle for further functionalization.

This guide introduces a novel chemical entity, 4-Dimethylphosphoryl-1,2-oxazol-5-amine , a molecule that synergistically combines these three critical pharmacophores. The rationale for its design is rooted in the hypothesis that the juxtaposition of a phosphonate metal-chelating group and a hydrogen-bonding amino group on a stable heterocyclic core could lead to potent and selective interactions with biological targets, such as metalloenzymes or kinases. This document provides a comprehensive theoretical framework for its synthesis, purification, and characterization, and explores its potential in drug development.

Proposed Synthetic Pathway

The construction of the 1,2-oxazole ring is most effectively approached through the condensation of a suitable three-carbon precursor with hydroxylamine.[1] A robust and logical strategy for the synthesis of the title compound involves the use of a β-ketophosphonate bearing a nitrile group, which serves as a masked form of the C5-amine. The proposed pathway begins with the readily available starting material, diethyl malonate.

The proposed synthesis is a two-step process commencing with the acylation of the phosphonate carbanion followed by cyclization with hydroxylamine.

Caption: Proposed synthetic pathway for 4-Dimethylphosphoryl-1,2-oxazol-5-amine.

Experimental Protocol: Synthesis of 4-Dimethylphosphoryl-1,2-oxazol-5-amine

Rationale: This protocol is based on established methods for the synthesis of 5-amino-1,2-oxazoles from β-ketonitriles.[5][6] The choice of a sodium ethoxide base is to facilitate the deprotonation of hydroxylamine for the initial nucleophilic attack, and ethanol is a suitable protic solvent for this type of condensation reaction.

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl (2-cyanoacetyl)phosphonate (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by the portion-wise addition of sodium ethoxide (2.5 eq) at room temperature. The sequential addition is crucial to first generate free hydroxylamine in situ and then to promote the cyclization.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

-

Work-up and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Structural Elucidation and Characterization

A rigorous spectroscopic analysis is essential to confirm the structure of the synthesized molecule. The following section details the predicted data based on analogous compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of the target compound.

Predicted NMR Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 6.0 - 7.0 | br s | - | NH₂ (2H) |

| ~ 3.80 | d | ³JPH ≈ 11.0 | P-O-CH ₃ (6H) | |

| ¹³C NMR | ~ 160 | d | ²JPC ≈ 15.0 | C 5-NH₂ |

| ~ 155 | s | - | C 3=N | |

| ~ 100 | d | ¹JPC ≈ 180.0 | C 4-P | |

| ~ 53.0 | d | ²JPC ≈ 6.0 | P-O-C H₃ | |

| ³¹P NMR | ~ 15.0 - 20.0 | s | - | P =O |

Causality Behind Predictions:

-

The broad singlet for the amine protons is expected due to quadrupole broadening and exchange with residual water.

-

The dimethyl phosphonate protons will appear as a doublet due to coupling with the phosphorus nucleus (³JPH).

-

In the ¹³C NMR spectrum, the carbon directly attached to the phosphorus (C4) will exhibit a large one-bond coupling constant (¹JPC). The other carbons of the oxazole ring and the methyl carbons of the phosphonate will show smaller two-bond couplings.[7]

-

The ³¹P NMR chemical shift is predicted based on values for similar heteroaryl phosphonates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 1640 - 1610 | Medium | C=N stretching (oxazole ring) |

| 1580 - 1550 | Medium | N-H bending (amine) |

| 1260 - 1230 | Strong | P=O stretching (phosphonate) |

| 1050 - 1020 | Strong | P-O-C stretching (phosphonate) |

Rationale for Assignments: The presence of a strong P=O stretch around 1250 cm⁻¹ is a hallmark of phosphonate compounds.[9][10] The N-H stretching bands of the primary amine are expected in the 3400-3200 cm⁻¹ region. The characteristic vibrations of the oxazole ring will also be present.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition.

-

Predicted (M+H)⁺: m/z = 193.0483 for C₅H₁₀N₂O₃P⁺

-

Plausible Fragmentation Pathways: The fragmentation in mass spectrometry is expected to follow patterns characteristic of amines and heterocyclic compounds.[12][13]

-

α-Cleavage: Loss of a methyl radical from the dimethyl phosphonate group.

-

Ring Cleavage: Fragmentation of the oxazole ring, potentially leading to the loss of CO or HCN.

-

Loss of the Phosphoryl Group: Cleavage of the C-P bond, resulting in a fragment corresponding to the aminoxazole core.

-

Physicochemical Properties and Drug Development Insights

-

Solubility: The presence of the polar amine and phosphonate groups is anticipated to confer moderate aqueous solubility, a desirable property for drug candidates.

-

pKa: The amine group will be basic, while the phosphonate ester is neutral. The oxazole ring is weakly basic.

-

Stability: The 1,2-oxazole ring is generally stable under physiological conditions. The phosphonate ester could be susceptible to hydrolysis by esterases in vivo, a property that can be exploited in prodrug design.[14]

-

Lipinski's Rule of Five: The predicted molecular weight (<500), logP (likely <5), hydrogen bond donors (1), and hydrogen bond acceptors (4-5) suggest that 4-Dimethylphosphoryl-1,2-oxazol-5-amine would be compliant with Lipinski's rules, indicating potential for good oral bioavailability.

Potential Biological Applications and Future Directions

The unique structural combination within 4-Dimethylphosphoryl-1,2-oxazol-5-amine suggests several avenues for biological investigation.

-

Enzyme Inhibition: As a phosphate mimic, the phosphonate moiety could target the active sites of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and ATPases.[3] The adjacent amino group could provide additional binding interactions, enhancing potency and selectivity.

-

Antimicrobial and Antiviral Activity: Many heterocyclic phosphonates and aminooxazoles have demonstrated antimicrobial and antiviral properties.[15][16] This compound should be screened against a panel of bacterial, fungal, and viral pathogens.

-

Combinatorial Library Synthesis: The primary amine at the C5 position serves as a versatile synthetic handle for the creation of a focused library of analogues. Acylation, alkylation, or sulfonylation of the amine would allow for a systematic exploration of the structure-activity relationship (SAR).

Caption: Workflow for the investigation of 4-Dimethylphosphoryl-1,2-oxazol-5-amine.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound, 4-Dimethylphosphoryl-1,2-oxazol-5-amine. While this molecule is not yet described in the literature, its rational design, which combines key pharmacophoric elements, presents a compelling case for its investigation. The proposed synthetic route is feasible and based on well-established chemical transformations. The predicted analytical data provide a clear roadmap for its structural confirmation. The potential for this molecule to exhibit valuable biological activity makes it an attractive target for researchers in drug discovery and medicinal chemistry. The insights and protocols detailed herein are intended to serve as a foundational resource for the successful synthesis and exploration of this promising new chemical entity.

References

-

Štefane, B., & Požgan, F. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 68-77. [Link]

- Turchi, I. J. (Ed.). (2009). Oxazoles. John Wiley & Sons.

- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

-

Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. (2024). MDPI. [Link]

-

Głowacka, I. E., Ciekawy, J., Wróblewska, A., & Nawrot, B. (2018). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules, 23(11), 2999. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wang, B., Li, S., & Ma, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

-

Oleinich, I., & Oleinich, A. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1089693. [Link]

-

Oleinich, I., & Oleinich, A. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 686737. [Link]

-

Synthetic routes to produce oxazole-based compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

A modular approach for the installation of functionalized phosphonates to heterocycles. (n.d.). Arkat USA. [Link]

-

Kafle, A., Shrestha, J. P., Bhattarai, H. D., & Chang, T. S. (2018). Synthesis and biological activity investigation of azole and quinone hybridized phosphonates. Bioorganic & Medicinal Chemistry Letters, 28(18), 3072–3077. [Link]

-

Grimm, J. B., & Lavis, L. D. (2013). Phosphonofluoresceins: synthesis, spectroscopy, and applications. ACS Chemical Biology, 8(10), 2169–2174. [Link]

-

Oleinich, I., & Oleinich, A. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. [Link]

-

Phosphonate Chemistry in Drug Design and Development. (n.d.). Frontiers. Retrieved from [Link]

-

a-Aminophosphonates and Their Biological Activity. (n.d.). ResearchGate. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Archives. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276. [Link]

-

Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. (n.d.). Queen's University Belfast Research Portal. [Link]

-

Synthesis, characterization and biological activity of some α-aminophosphonates. (n.d.). ResearchGate. [Link]

-

Goliszewska, K., Wawrzeńczyk, C., & Grabarczyk, M. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3691. [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Hédouin, S., & Martin, O. R. (2022). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 9. [Link]

- Progress in Synthesis of a-Aminophosphonic Acid(ate) Analogues. (n.d.). Mini-Reviews in Organic Chemistry.

- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.).

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. (n.d.). ResearchGate. [Link]

-

Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2024). RSC Publishing. [Link]

-

New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. (2021). ULisboa Research Portal. [Link]

- A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (n.d.).

-

Keglevich, G., & Szekrényi, A. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1439. [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 14(8), 5363–5374. [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wang, Y., Zhang, W., Wang, Z., Liu, S., & Song, F. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 224–232. [Link]

-

Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. (n.d.). ResearchGate. [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. [Link]

-

Štefane, B., & Požgan, F. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 68–77. [Link]

-

Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. (2017). ACS Publications. [Link]

-

IR spectra of the phosphonate ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. (n.d.). ResearchGate. [Link]

- Preparation and use of α-keto phosphonates. (n.d.).

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

-

Goliszewska, K., Wawrzeńczyk, C., & Grabarczyk, M. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3691. [Link]

-

Synthesis of Novel 1,3,4-Oxadiazole-Derived -Aminophosphonates. (2022). Semantic Scholar. [Link]

-

The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). MDPI. [Link]

-

On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. (n.d.). OSTI.GOV. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. [Link]

Sources

- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 15. Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Power of Synergistic Hybridization in Medicinal Chemistry

An In-Depth Technical Guide to Dimethylphosphine Oxide Substituted Isoxazole Building Blocks for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing therapeutics with superior efficacy and pharmacokinetic profiles. Among the privileged structures in medicinal chemistry, the isoxazole ring stands out for its remarkable versatility and presence in a wide array of biologically active compounds.[1] Isoxazoles are five-membered heterocycles that serve as key pharmacophores, contributing to a spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Their value lies in their rigid structure, which can precisely orient substituents towards biological targets, and their electronic properties, which facilitate a range of molecular interactions.

Parallel to the rise of heterocyclic scaffolds, there is a growing appreciation for the role of unique functional groups in modulating drug-like properties. The dimethylphosphine oxide (DMPO) moiety has recently emerged from relative obscurity to become a highly valued functional group in drug design.[4] Initially often viewed as a byproduct, the paradigm shifted with the FDA approval of the anticancer drug Brigatinib, which features a DMPO group.[5] This "magic" group acts as a strong hydrogen bond acceptor and is non-ionic, offering a powerful alternative to traditional groups like carbonyls and sulfones.[6] Its incorporation into drug candidates has been shown to dramatically enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of parent molecules.[7][8]

This guide provides an in-depth exploration of a powerful new class of molecular scaffolds: dimethylphosphine oxide substituted isoxazole building blocks. By strategically hybridizing the proven biological relevance of the isoxazole core with the advantageous physicochemical properties of the DMPO group, we unlock a potent platform for the creation of next-generation therapeutics. We will delve into the synthetic rationale, provide field-tested experimental protocols, and analyze the profound impact of this hybridization on properties critical for successful drug development.

Part 1: The Core Synthetic Strategy: [3+2] Cycloaddition

The most robust and versatile method for constructing the isoxazole (or its dihydro- variant, isoxazoline) ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction.[9][10] This powerful transformation involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.[11] To synthesize the target DMPO-substituted heterocycles, the key dipolarophile is dimethyl(vinyl)phosphine oxide.

The Causality Behind Component Selection

-

Nitrile Oxides (The 1,3-Dipole): Nitrile oxides are highly reactive intermediates that are not typically isolated. Their high reactivity necessitates their generation in situ from stable precursors.[10] This is a critical experimental consideration, as it prevents the undesired dimerization of the nitrile oxide into furoxans, a common side product.[12] The most common precursors are aldoximes (oxidized in situ) or hydroximoyl chlorides (dehydrohalogenated with a base).[9][13] The substituent on the nitrile oxide precursor (R¹ in the diagram below) provides a key point of diversity for the final building block, allowing for the exploration of various interactions with the biological target.

-

Dimethyl(vinyl)phosphine Oxide (The Dipolarophile): This reagent serves as the source of the DMPO moiety. Its vinyl group is an excellent dipolarophile for the [3+2] cycloaddition. The reaction with this specific alkene leads to the formation of a 4,5-dihydroisoxazole (isoxazoline) ring, an sp³-enriched scaffold that is highly desirable in modern drug discovery for its improved solubility and three-dimensional character.[6]

Generalized Reaction Mechanism and Workflow

The overall synthetic workflow is a one-pot, multi-step process that is efficient and highly adaptable.

Caption: General workflow for the synthesis of 5-DMPO-isoxazolines.

This reaction is highly regioselective. The electronic nature of the nitrile oxide and the phosphine oxide-activated double bond directs the cycloaddition to yield the 5-substituted phosphine oxide isomer almost exclusively.[12]

Part 2: Impact on Physicochemical and ADME Properties

The primary motivation for incorporating a DMPO group is to favorably modulate the physicochemical properties of the isoxazole scaffold. The P=O bond is highly polar and a potent hydrogen bond acceptor, while the three additional vectors from the tetrahedral phosphorus atom allow for precise structural modifications.[5]

Solubility and Lipophilicity

One of the most significant advantages conferred by the DMPO moiety is the dramatic enhancement of aqueous solubility.[7] This is a direct consequence of the high polarity of the phosphine oxide group. Concurrently, the lipophilicity (typically measured as logP or logD) is reduced. This balance is crucial in drug design; high solubility is necessary for formulation and bioavailability, while optimal lipophilicity is required for membrane permeability. The incorporation of the P(O)Me₂ substituent into the antihypertensive drug Prazosin, for example, significantly increased its solubility.[5] A similar effect is observed when comparing DMPO-isoxazolines to their carbon or sulfone isosteres.[12]

Metabolic Stability

The phosphine oxide group is generally considered to be biochemically inert and stable to metabolic degradation.[6] Its high polarity can lead to improved metabolic stability, resulting in an increased half-life in human liver microsomes.[5][8] This is a significant advantage over other functional groups that may be susceptible to enzymatic modification.

Comparative Property Analysis

The following table summarizes the predicted effects of introducing a DMPO group onto an isoxazoline core, based on computational studies and empirical observations from related molecular classes.[12]

| Property | Standard Isoxazoline Core | DMPO-Substituted Isoxazoline Core | Rationale for Change |

| Aqueous Solubility | Low to Moderate | High | High polarity and H-bond accepting capacity of the P=O group.[5][7] |

| Lipophilicity (logP) | Moderate to High | Low to Moderate | The polar DMPO group reduces overall lipophilicity.[5] |

| Metabolic Stability | Variable | High | The P-C and P=O bonds are generally resistant to metabolic cleavage.[8] |

| H-Bond Acceptors | 1 (N), 1 (O) | 1 (N), 1 (O), 1 (P=O) | The P=O oxygen is a very strong hydrogen bond acceptor.[5] |

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized building blocks. A multi-technique approach is required, with ³¹P NMR being indispensable for phosphorus-containing compounds.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the isoxazoline ring protons, typically in the 3.0-5.5 ppm range, with distinct coupling patterns. The methyl groups on the phosphorus atom will appear as a doublet around 1.5-2.0 ppm due to coupling with the phosphorus atom.

-

¹³C NMR: Confirms the carbon framework. The carbon attached to the phosphorus will show a characteristic large coupling constant (J C-P).

-

³¹P NMR: This is the definitive technique. A single signal in the range of +30 to +50 ppm (relative to 85% H₃PO₄) is characteristic of a dialkylarylphosphine oxide and confirms the presence and electronic environment of the DMPO group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Part 4: Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a 3-aryl-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole, adapted from methodologies described in the literature.[12][14]

Objective: To synthesize 3-(4-chlorophenyl)-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole.

Materials:

-

4-chlorobenzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Dimethyl(vinyl)phosphine oxide

-

Triethylamine (Et₃N)

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)

Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure:

-

In situ formation of the hydroximoyl chloride: To a solution of 4-chlorobenzaldehyde oxime (1.0 eq) in chloroform (0.2 M) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise. Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC.

-

Addition of dipolarophile: Once the formation of the intermediate is complete, add dimethyl(vinyl)phosphine oxide (1.1 eq) to the reaction mixture.

-

Initiation of cycloaddition: Cool the flask to 0°C in an ice bath. Add triethylamine (Et₃N) (1.2 eq) dropwise via syringe over 10-15 minutes. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H, ¹³C, ³¹P NMR, and HRMS.

This self-validating protocol ensures the controlled generation of the reactive intermediate and its efficient trapping, leading to moderate to good yields of the desired product.[12]

Conclusion and Future Outlook

Dimethylphosphine oxide substituted isoxazole building blocks represent a convergence of two highly successful strategies in modern medicinal chemistry. The isoxazole core provides a proven, biologically relevant scaffold, while the DMPO moiety offers a powerful tool for optimizing the ADME properties that are so often the downfall of promising drug candidates.[1][7] The synthetic accessibility of these hybrids, primarily through robust [3+2] cycloaddition chemistry, makes them an attractive and practical platform for building focused combinatorial libraries.[12]

As the demand for novel therapeutics with improved druggability continues to grow, the rational design of such hybrid building blocks will become increasingly central to the discovery process. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the unique advantages of this promising molecular architecture in their pursuit of the next generation of medicines.

References

- The recent progress of isoxazole in medicinal chemistry. PubMed.

- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

- Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed.

- Synthesis of 2-isoxazolines. Organic Chemistry Portal.

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Advances in isoxazole chemistry and their role in drug discovery.

- Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Applic

- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

- The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

- Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group.

- The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. 2-Isoxazoline synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

4-dimethylphosphoryl-5-aminoisoxazole CAS number search

This is an in-depth technical guide regarding 4-dimethylphosphoryl-5-aminoisoxazole and its related chemical class.

Part 1: Core Directive & Executive Summary

Topic: 4-dimethylphosphoryl-5-aminoisoxazole (and related dimethylphosphinoyl-isoxazole hybrids). Status: Research Compound / Non-Commodity. CAS Registry Number: Currently, there is no widely assigned CAS number for the specific aromatic compound 4-(dimethylphosphinoyl)-5-aminoisoxazole in public commodity databases (PubChem, Sigma-Aldrich, CAS Common Chemistry).[1][2]

Scientific Context: This molecule belongs to a specialized class of phosphorus-functionalized heterocycles .[1][2] While the specific 4-substituted aromatic variant is not a standard catalog item, recent literature (e.g., Fedyk et al., 2023) has established protocols for synthesizing the related 4,5-dihydroisoxazole analogs using dimethylphosphine oxide.[1][2] The aromatic variant is a high-value target for medicinal chemistry as a bioisostere for carboxylic acids or as a kinase inhibitor scaffold (similar to the dimethylphosphine oxide moiety in Brigatinib ).[1][2]

Part 2: Chemical Profile & Nomenclature

To ensure technical accuracy, we must distinguish between the two potential chemical identities implied by "dimethylphosphoryl":

| Feature | Target A: Phosphine Oxide | Target B: Phosphonate Ester |

| IUPAC Name | 4-(dimethylphosphinoyl)isoxazol-5-amine | dimethyl (5-aminoisoxazol-4-yl)phosphonate |

| Formula | C₅H₉N₂O₂P | C₅H₉N₂O₄P |

| Functional Group | -P(=O)(CH₃)₂ (Phosphine Oxide) | -P(=O)(OCH₃)₂ (Phosphonate) |

| Stability | High (hydrolytically stable C-P bond) | Moderate (susceptible to hydrolysis) |

| Relevance | High (Kinase inhibitor scaffold) | Moderate (Agrochemical intermediate) |

Note: The guide below focuses on Target A (Phosphine Oxide) as it aligns with current high-impact research into "magic methyl" effects and bioisosteres.

Part 3: Synthesis Protocols

Since this is a non-commodity compound, you must synthesize it. Below are two field-proven methodologies: Method A for the aromatic target (via condensation) and Method B for the dihydro-analog (via cycloaddition).[1][2]

Method A: Synthesis of Aromatic 4-Dimethylphosphinoyl-5-aminoisoxazole

Rationale: This route utilizes the Thorpe-Ziegler-like cyclization logic common for 5-aminoisoxazoles, adapting it for phosphorus chemistry.[1][2]

Precursor: Dimethylphosphinoylacetonitrile (CAS: Not widely listed, synthesized from chlorodimethylphosphine).

Step-by-Step Protocol:

-

Precursor Preparation:

-

Formylation / Acylation:

-

Cyclization:

-

Purification:

Method B: Synthesis of 4,5-Dihydroisoxazole Analogs (Fedyk Protocol)

Rationale: Based on 2023 literature for creating sp³-enriched scaffolds.[1][2]

-

Reagents: Dimethyl(vinyl)phosphine oxide + Chloro-oximes (precursors to nitrile oxides).[1]

-

Conditions: Reaction in dichloromethane (DCM) with triethylamine (

) at -

Outcome: [3+2] Cycloaddition yields 5-(dimethylphosphinoyl)-4,5-dihydroisoxazoles.[1][2]

Part 4: Visualization (Graphviz/DOT)

The following diagram illustrates the retrosynthetic logic and forward synthesis for the aromatic target (Method A).

Figure 1: Synthetic pathway for 4-dimethylphosphinoyl-5-aminoisoxazole via nitrile cyclization.

Part 5: Applications & Data Summary

Why this molecule matters:

-

Bioisosterism: The dimethylphosphine oxide group is a stable, polar, hydrogen-bond acceptor that mimics the transition state of amide hydrolysis or the carboxylic acid moiety without the liability of rapid metabolism.[1]

-

Kinase Inhibition: Similar to the drug Brigatinib , the dimethylphosphine oxide group can form critical hydrogen bonds with the hinge region of kinases (e.g., ALK, EGFR).[1]

-

Agrochemicals: Isoxazoles are privileged scaffolds in herbicides (e.g., Isoxaflutole).[1] Phosphorylation at the 4-position introduces a novel mode of action potential, likely targeting glutamine synthetase or similar enzymes.[1][2]

Predicted Physicochemical Properties:

| Property | Value (Predicted) | Implication |

| Molecular Weight | ~174.14 g/mol | Fragment-like, high ligand efficiency potential.[1][2] |

| LogP | -0.5 to 0.5 | Highly soluble; low lipophilicity aids distribution.[1][2] |

| TPSA | ~80–90 Ų | Good oral bioavailability potential; polar enough for specific binding. |

| H-Bond Donors | 1 (NH₂) | Key interaction point.[1][2] |

| H-Bond Acceptors | 3 (N, O, P=O) | The P=O oxygen is a strong acceptor.[1] |

Part 6: References

-

Fedyk, A. V., Chalyk, B. A., et al. (2023).[1] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

-

PubChem Database. 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2).[1][2][4] (Cited for structural comparison of non-phosphorylated analogs).[1] [1]

-

Baxendale, I. R., et al. (2006).[1] Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (Cited for general flow chemistry protocols relevant to isoxazole/oxazole synthesis). [1]

-

ResearchGate. Synthesis of dimethylphosphinoylacetonitrile. (Precursor synthesis validation).

Sources

- 1. 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phosphine Oxide-Isoxazole Hybrid Molecular Platforms: A Technical Guide

Executive Summary

The Phosphine Oxide-Isoxazole Hybrid represents a sophisticated molecular platform at the intersection of medicinal chemistry and advanced ligand design. This scaffold synergizes the privileged bioactivity of the isoxazole ring—a staple in anti-inflammatory and kinase inhibitor therapeutics—with the physicochemical versatility of the phosphine oxide (

For drug development professionals, this platform offers a solution to the "solubility-permeability" trade-off, leveraging the phosphine oxide group as a "super-hydrophilic" hydrogen bond acceptor that enhances metabolic stability without compromising potency. For coordination chemists, the scaffold serves as a tunable

This guide provides a comprehensive technical analysis of the rational design, synthetic pathways, and functional applications of these hybrid platforms.

Structural Rationale & Physicochemical Properties[1][2]

The utility of the phosphine oxide-isoxazole hybrid lies in the orthogonal properties of its two core components.

The "Magic" Phosphine Oxide Effect

In medicinal chemistry, the dimethylphosphine oxide group (

-

Hydrogen Bonding: The oxygen atom in

is a potent hydrogen bond acceptor (HBA), significantly stronger than carbonyls, facilitating high-affinity interactions with kinase hinge regions or aquated enzyme pockets. -

Solubility: The high polarity of the

bond reduces -

Metabolic Stability: Unlike amides, the

bond is robust against amidases and proteases, prolonging half-life (

The Isoxazole Scaffold

The isoxazole ring provides a rigid, aromatic linker that positions substituents in defined vectors.

-

Electronic Modulation: The electron-deficient nature of the isoxazole ring modulates the basicity of the phosphine oxide, preventing non-specific protein binding.

-

Coordination Vectors: In ligand design, the isoxazole nitrogen (

) serves as a soft donor, while the phosphine oxide oxygen (

Synthetic Methodologies

The construction of these hybrids relies primarily on 1,3-Dipolar Cycloaddition and Direct Phosphorylation .

Pathway A: [3+2] Cycloaddition (The "Click" Approach)

This is the most modular approach, allowing for the convergent assembly of the isoxazole ring from nitrile oxides and alkynyl phosphine oxides.

-

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide dipole (generated in situ from an oxime halide) and an alkynyl phosphine oxide dipolarophile.

-

Regioselectivity: The steric bulk of the diphenylphosphine oxide group typically directs the formation of the 3,5-disubstituted isoxazole , where the phosphine oxide resides at the C5 position. However, electronic perturbations can be used to access the 3,4-isomer.

Figure 1: Mechanistic pathway for the synthesis of 5-phosphinoylisoxazoles via [3+2] cycloaddition.

Pathway B: Direct Phosphorylation via C-H Activation

For late-stage functionalization of existing isoxazole drugs, direct phosphorylation is preferred.

-

Lithiation: Treatment of 3,5-disubstituted isoxazoles with

-BuLi at -78°C selectively lithiates the C4 position (if unsubstituted), which can then be quenched with chlorodiphenylphosphine ( -

Radical Phosphorylation: Recent advances utilize

-catalyzed decarboxylative phosphorylation or direct radical coupling with secondary phosphine oxides.

Applications in Medicinal Chemistry

Solubility & ADME Enhancement

Incorporating a dimethylphosphine oxide group into an isoxazole scaffold can drastically alter the physicochemical profile of a lead compound.

Comparative Data: Amide vs. Phosphine Oxide Isoxazole

| Parameter | Amide Analog ( | Phosphine Oxide Analog ( | Impact |

| H-Bond Acceptor Strength | Moderate ( | High ( | Improved Target Affinity |

| Aqueous Solubility | Low (< 10 | High (> 100 | Enhanced Bioavailability |

| Metabolic Stability ( | Low (Hydrolysis prone) | High (Oxidatively stable) | Reduced Clearance |

| LogD (pH 7.4) | 3.5 (Lipophilic) | 1.8 (Balanced) | Reduced Lipophilicity |

Kinase Inhibition

The

Applications in Coordination Chemistry[3][4][5][6]

The isoxazolyl-phosphine oxide ligand system acts as a versatile

Hemilabile Ligands for Catalysis

In transition metal catalysis (e.g., Pd-catalyzed cross-coupling), the hemilability of the ligand is crucial.

-

Hard-Soft Mismatch: The soft phosphorous (if reduced to phosphine) or soft nitrogen binds the metal center, while the hard oxygen of the phosphine oxide can transiently dissociate to open a coordination site for the substrate.

-

Lanthanide Extraction: The high affinity of the phosphoryl oxygen for oxophilic f-block elements makes these hybrids excellent candidates for separating actinides/lanthanides from nuclear waste (resembling CMPO ligands but with a heteroaromatic backbone).

Figure 2: Coordination mode of the hybrid ligand. The hemilabile O-donor allows for temporary vacancy generation during catalytic cycles.

Experimental Protocol: Synthesis of 5-(Diphenylphosphinoyl)-3-phenylisoxazole

Objective: Synthesis of a core hybrid platform via [3+2] cycloaddition.

Materials

-

Benzaldehyde oxime (1.0 equiv)

-

Ethynyldiphenylphosphine oxide (1.0 equiv)

-

Chloramine-T (1.1 equiv) or NCS (N-Chlorosuccinimide)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM) / Ethanol (1:1 v/v)

Step-by-Step Methodology

-

Preparation of Chlorooxime (In Situ):

-

Dissolve benzaldehyde oxime (5 mmol) in DCM (20 mL).

-

Add NCS (5.5 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride. Validation: TLC should show disappearance of oxime.

-

-

Cycloaddition:

-

To the reaction mixture, add ethynyldiphenylphosphine oxide (5 mmol) dissolved in Ethanol (10 mL).

-

Critical Step: Add

(6 mmol) dropwise over 30 minutes at 0°C. This slow addition prevents dimerization of the nitrile oxide (furoxan formation). -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with water (50 mL) and extract with DCM (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The phosphine oxide is highly polar; ensure the column is flushed well.

-

-

Characterization:

-

NMR: Look for a singlet shift around

-

NMR: Verify the isoxazole C4-H singlet (typically

-

NMR: Look for a singlet shift around

References

-

Fedyk, A. V., et al. (2023).[1] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

-

Finkbeiner, P., et al. (2020).[2] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry.

-

Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis.

-

Muller, C., et al. (2025). Phosphinooxazolines (PHOX): Versatile Ligands in Asymmetric Catalysis. Wikipedia/Review.

-

Soton University Research Repository. (2024). Structural Diversity of Sn(II) Phosphine Oxide Complexes. European Journal of Inorganic Chemistry.

Sources

1,2-Oxazol-5-amine Dimethylphosphine Oxide Derivatives: Emerging Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide on 1,2-Oxazol-5-amine Dimethylphosphine Oxide Derivatives.

Executive Summary

The integration of dimethylphosphine oxide (DMPO) moieties into the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold represents a high-value strategy in modern medicinal chemistry. This guide analyzes the structural logic, synthetic pathways, and pharmacological applications of these derivatives.[1][2]

While 5-aminoisoxazoles are privileged pharmacophores found in antibiotics (e.g., Sulfisoxazole) and BET bromodomain inhibitors, they often suffer from poor aqueous solubility and rapid metabolic clearance. The DMPO group acts as a "magic methyl" equivalent—a polar, metabolically stable, strong hydrogen-bond acceptor that enhances solubility without introducing the liability of a charged group. This guide details the design of C4-phosphorylated and N-phosphorylated derivatives, referencing the latest synthetic methodologies including [3+2] cycloadditions and Pd-catalyzed cross-couplings.

Chemical Architecture & Design Rationale

The Convergence of Two Pharmacophores

The synergy between the isoxazole ring and the phosphine oxide group addresses specific drug-like property (DLP) deficits:

-

1,2-Oxazol-5-amine (Isoxazole): Acts as a bioisostere for carboxylic acids, amides, or phenols. The C3-N2 bond often engages in critical H-bonding interactions (e.g., with the asparagine backbone in kinase hinges).

-

Dimethylphosphine Oxide (DMPO): Unlike the planar, lipophilic nitro or carbonyl groups, the tetrahedral phosphorus center provides a unique 3D vector.

-

Solubility: The highly polarized P=O bond (dipole moment ~4.5 D) dramatically increases aqueous solubility compared to carbon isosteres (e.g., tert-butyl).

-

H-Bonding: The oxygen atom is a potent hydrogen bond acceptor (HBA), capable of displacing ordered water molecules in protein pockets.

-

Metabolic Stability: The P-C bond is generally resistant to oxidative metabolism (CYP450), unlike the labile N-dealkylation often seen with amines.

-

Structural Classes

We define three primary classes of derivatives based on the connectivity of the DMPO group:

| Class | Structure Description | Stability | Application |

| Type A | 4-(Dimethylphosphoryl)-1,2-oxazol-5-amine | High (C-P bond) | Kinase inhibitors (hinge binders), BET inhibitors. |

| Type B | N-(1,2-Oxazol-5-yl)dimethylphosphinic amide | Moderate (P-N bond) | Prodrugs, specific enzyme inhibitors. |

| Type C | 5-(Dimethylphosphoryl)-4,5-dihydroisoxazole | High | Synthetic intermediates, sp3-rich library scaffolds. |

Synthetic Methodologies

Route A: [3+2] Cycloaddition (The Fedyk Protocol)

A robust method for constructing the isoxazole core with a phosphine oxide payload involves the cycloaddition of nitrile oxides with vinyl phosphine oxides. This method, highlighted by Fedyk et al. (2023) , allows for the regio-controlled assembly of the ring.

Mechanism:

-

In Situ Generation: Halogenoximes are treated with a base (e.g., Et3N or NaHCO3) to generate the reactive nitrile oxide dipole.

-

Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with dimethyl(vinyl)phosphine oxide .[1]

-

Aromatization (Optional): The resulting isoxazoline can be oxidized (e.g., MnO2, DDQ) to the fully aromatic isoxazole if required.

Figure 1: Synthetic pathway via [3+2] cycloaddition for constructing the phosphine oxide-substituted isoxazole core.[1][3][4][5]

Route B: Pd-Catalyzed C-P Cross-Coupling

For introducing the DMPO group onto an existing 5-aminoisoxazole scaffold (specifically at the C4 position), Palladium-catalyzed cross-coupling is the industry standard.

-

Substrate: 4-Iodo-1,2-oxazol-5-amine.

-

Reagent: Dimethylphosphine oxide (DMPO).[2]

-

Catalyst: Pd(OAc)2 / Xantphos or Pd(PPh3)4.

-

Conditions: DMF, 100-120°C, Base (K3PO4).

-

Outcome: Direct formation of the C-P bond with retention of the amine functionality.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl(vinyl)phosphine oxide (Precursor)

Note: This reagent is hygroscopic and should be handled under inert atmosphere.

-

Reagents: Vinylmagnesium bromide (1.0 M in THF), Dimethylphosphinic chloride.

-

Procedure:

-

Cool a solution of Dimethylphosphinic chloride (1.0 eq) in dry THF to -78°C.

-

Dropwise add Vinylmagnesium bromide (1.1 eq) over 30 mins.

-

Allow to warm to RT and stir for 2 hours.

-

Quench with saturated NH4Cl (aq). Extract with DCM (3x).

-

Dry over Na2SO4 and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (bp ~65-70°C at 0.5 mmHg).

-

Protocol 2: [3+2] Cycloaddition to Isoxazoline Core

Based on Fedyk et al. (2023)

-

Setup: Dissolve the specific halogenoxime (1.0 mmol) and dimethyl(vinyl)phosphine oxide (1.1 mmol) in DCM (5 mL).

-

Reaction: Add triethylamine (1.2 mmol) dropwise at 0°C.

-

Stirring: Allow the mixture to stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS.

-

Workup: Wash with water, brine, and dry over MgSO4.

-

Isolation: Concentrate and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10). The DMPO group is polar; ensure polar mobile phases are used.

Medicinal Chemistry Applications & SAR

Kinase Inhibition (The "Brigatinib Effect")

Similar to the ALK inhibitor Brigatinib , the DMPO group in 1,2-oxazol-5-amine derivatives serves as a critical H-bond acceptor.

-

Mechanism: The isoxazole amine (donor) and ring nitrogen (acceptor) bind to the hinge region (e.g., ATP binding site). The DMPO group, projected into the solvent-exposed region or a specific back-pocket, solubilizes the molecule and forms water-mediated bridges with residues like Lysine or Aspartate.

BET Bromodomain Inhibition

Isoxazoles are classical mimics of the acetyl-lysine (KAc) mark recognized by bromodomains.

-

Modification: Substituting the methyl groups of standard BET inhibitors (e.g., 3,5-dimethylisoxazole) with a dimethylphosphine oxide moiety creates a "super-soluble" mimic that retains KAc recognition while improving oral bioavailability.

Figure 2: Interaction map showing the dual role of the scaffold: Hinge binding via the isoxazole core and solvent interaction via the DMPO group.[4]

References

-

Fedyk, A. V., et al. (2023).[1] "Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group." Journal of Organic and Pharmaceutical Chemistry. 6

-

Gonçalves, T. P., et al. (2020). "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. 7[1][8]

-

Beletskaya, I. P., et al. (2016).[4] "Synthesis of P(O)-substituted five-membered aromatic heterocycles." Chemistry of Heterocyclic Compounds. [1][5][8][9]

-

PubChem. (2025). "3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine Compound Summary." National Library of Medicine. 10

-

Enamine. (2022). "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Technical Notes. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. US9012462B2 - Phosphorous derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine | C8H14N2O | CID 2117533 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phosphorus Shift: Engineering Isoxazole Pharmacophores via Dimethylphosphoryl Bioisosterism

The following technical guide is structured to provide an in-depth analysis of the dimethylphosphoryl (DMP) group as a bioisostere within isoxazole scaffolds.

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently employed as a bioisostere for amide bonds or carboxylic acids to improve metabolic stability. However, lipophilicity and solubility often remain challenging. The introduction of the dimethylphosphoryl group ($ -P(O)Me_2 $) —a "magic methyl" equivalent of the phosphorus world—into the isoxazole architecture represents a high-value strategy. This guide details the physicochemical rationale, synthetic pathways, and strategic application of DMP-isoxazoles to optimize drug-like properties (solubility, H-bond acceptance, and metabolic stability).

Part 1: The Physicochemical Rationale

The dimethylphosphoryl (DMP) group is a non-classical bioisostere that offers a unique electronic and steric profile compared to the traditional carbonyl or sulfonyl groups often found on isoxazoles.

The "Tetrahedral Switch"

Unlike the planar carbonyl group ($ sp^2

Electronic & Solvation Profile

The $ P=O $ bond is highly polarized, exhibiting a significantly larger dipole moment than $ C=O $. This results in:

-

Enhanced H-Bond Acceptance: The oxygen in $ P=O $ is a stronger hydrogen bond acceptor than in amides, often increasing potency if the target involves a donor residue (e.g., Lysine, Serine).

-

Solubility Boost: The high polarity creates a strong hydration shell, significantly lowering LogD and improving aqueous solubility—a critical fix for "brick dust" isoxazole leads.

-

Metabolic Stability: The $ P-C $ bond is oxidatively robust, unlike the labile $ C-H $ bonds in alkyl groups or the hydrolytically sensitive bonds in some carboxylic acid derivatives.

Table 1: Comparative Physicochemical Metrics

| Feature | Carboxamide ($ -CONH- $) | Isoxazole (Unsubstituted) | DMP-Isoxazole ($ -P(O)Me_2 $) |

| Geometry | Planar ($ sp^2 $) | Planar (Aromatic) | Tetrahedral (3D) |

| H-Bond Donor | Yes | No | No |

| H-Bond Acceptor | Moderate | Weak (N-atom) | Strong (P=O Oxygen) |

| Solubility Impact | Moderate | Low (Lipophilic) | High (Polar Solvation) |

| Metabolic Liability | Hydrolysis / N-dealkylation | Ring opening (rare) | High Stability |

Part 2: Synthetic Strategies

Synthesizing DMP-isoxazoles requires navigating the formation of the Carbon-Phosphorus (C-P) bond. Two primary strategies exist: De Novo Ring Construction (Cycloaddition) and Late-Stage Functionalization (Cross-Coupling).

Strategy A: [3+2] Cycloaddition (De Novo)

This is the most versatile route for building the core. It involves the reaction of a nitrile oxide (generated in situ from a hydroximoyl chloride) with an alkynyl phosphine oxide .

-

Regioselectivity: Typically favors the 3,5-disubstituted isoxazole, utilizing the steric bulk of the DMP group to direct regiochemistry.

-

Precursors: Alkynyl phosphine oxides are readily synthesized via nucleophilic substitution of chlorodimethylphosphine with alkynyl lithium reagents, followed by oxidation.

Strategy B: Hirao Cross-Coupling (Late-Stage)

Ideal for diversifying existing halogenated isoxazole libraries. This Palladium-catalyzed reaction couples a halo-isoxazole with dimethylphosphine oxide ($ HP(O)Me_2 $).

-

Catalyst System: $ Pd(OAc)_2 $ with bidentate ligands (e.g., Xantphos or dppf) is preferred to prevent catalyst poisoning by the phosphorus species.

-

Challenges: The electron-deficient nature of isoxazoles can make oxidative addition sluggish; specialized ligands are often required.

Visualization of Synthetic Logic

Figure 1: Decision matrix for synthesizing dimethylphosphoryl-isoxazoles. Route A is preferred for scale-up; Route B is preferred for library generation.

Part 3: Detailed Experimental Protocols

Protocol 1: De Novo Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 5-(dimethylphosphoryl)-3-phenylisoxazole.

Reagents:

-

Benzohydroximoyl chloride (1.0 eq)

-

Ethynyldimethylphosphine oxide (1.1 eq)

-

Triethylamine ($ Et_3N $) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Dipolarophile: Dissolve ethynyldimethylphosphine oxide (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Argon.

-

Addition of Dipole Precursor: Add benzohydroximoyl chloride (1.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

In Situ Generation: Dropwise add $ Et_3N $ (1.2 mmol) dissolved in DCM (1 mL) over 15 minutes. Mechanism: The base eliminates HCl to generate the reactive Benzonitrile Oxide species.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the hydroximoyl chloride.

-

Work-up: Quench with water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over $ MgSO_4 $, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The phosphine oxide is polar; ensure the column is flushed well.

Protocol 2: Hirao Cross-Coupling (General Procedure)

Objective: Functionalization of 4-iodoisoxazole with dimethylphosphine oxide.

Reagents:

-

4-Iodoisoxazole derivative (1.0 eq)

-

Dimethylphosphine oxide ($ HP(O)Me_2 $) (1.2 eq)

-

$ Pd(OAc)_2 $ (5 mol%)

-

Xantphos (10 mol%)

-

$ K_3PO_4 $ (2.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under strict $ N_2 $, mix $ Pd(OAc)_2 $ and Xantphos in dioxane and stir for 10 mins to form the active catalyst species.

-

Assembly: Add the 4-iodoisoxazole, $ HP(O)Me_2 $, and $ K_3PO_4 $ to a pressure vial. Add the catalyst solution.

-

Heating: Seal the vial and heat to 100°C for 16 hours. Note: Phosphorus couplings are sensitive to oxygen; ensure the vessel is strictly anaerobic.

-

Work-up: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) if the product is highly polar.

Part 4: Strategic Bioisosteric Replacement

When should you replace a moiety with DMP in an isoxazole project?

-

The "Solubility Cliff": If your lead isoxazole has high potency but poor solubility (<10 µM), replacing a hydrophobic substituent (e.g., tert-butyl or phenyl) with DMP can increase solubility by 10-100 fold while maintaining steric bulk.

-

The "H-Bond Deficit": If the isoxazole nitrogen is too weakly basic to interact with a key hinge region proton in a kinase, the DMP oxygen provides a significantly stronger acceptor vector.

Figure 2: The evolutionary path of bioisosteric replacement leading to DMP-Isoxazoles.

References

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020).[1] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.[1] [Link]

-

Fedik, A. V., & Chalik, B. A. (2023).[2] The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.[2] Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-10. [Link]

-

Gonçalves, H., et al. (2021). Rational Design of Phosphine Oxide Derivatives as Kinase Inhibitors. Molecules, 26(18), 5526. [Link]

-

Shao, Q., et al. (2019). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 21(10), 3666–3670. (Demonstrating Hirao-type coupling principles). [Link]

Sources

Physicochemical Properties of Phosphorylated Isoxazol-5-amines: A Technical Guide for Drug Design

The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes the chemical principles of isoxazole scaffolds with the physicochemical behavior of phosphoramidates to provide a comprehensive profile of Phosphorylated Isoxazol-5-amines .

Executive Summary: The Strategic Value of Phosphorylation

In medicinal chemistry, the isoxazol-5-amine scaffold is a privileged structure found in anti-inflammatory agents (e.g., Valdecoxib), antibiotics (e.g., Sulfamethoxazole), and kinase inhibitors. However, a recurring limitation of this scaffold is poor aqueous solubility due to its planar, aromatic nature and weak basicity (pKa ~1.5–2.5), which limits formulation options and oral bioavailability.

Phosphorylation of the exocyclic amine to form an

-

Enhances Solubility: Increases aqueous solubility by orders of magnitude via dianion formation at physiological pH.[1]

-

Modulates Stability: Creates a chemically distinct stability profile governed by the P-N bond lability.[1]

-

Enables Targeted Release: Leverages endogenous phosphatases (e.g., alkaline phosphatase) to regenerate the active parent drug in vivo.[1]

This guide details the synthesis, physicochemical characterization, and stability profiles required to successfully deploy this moiety in drug development.

Synthesis & Structural Characterization[1][2]

Synthetic Strategy

The synthesis of

Core Protocol: Atherton-Todd Reaction or Phosphoryl Chloride Coupling [1]

-

Reagents: Isoxazol-5-amine substrate, Diethyl chlorophosphate (or POCl

for free acid), Lithium bis(trimethylsilyl)amide (LiHMDS) or Pyridine.[1] -

Solvent: Anhydrous THF or DCM.[1]

-

Conditions: Low temperature (-78°C to 0°C) to minimize ring fragmentation.[1]

Step-by-Step Experimental Protocol

-

Activation: Dissolve isoxazol-5-amine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]

-

Deprotonation: Slowly add LiHMDS (1.1 eq). The isoxazol-5-amine anion is generated.[1] Note: LiHMDS is preferred over weaker bases to ensure irreversible deprotonation without nucleophilic attack on the ring.

-

Phosphorylation: Add Diethyl chlorophosphate (1.1 eq) dropwise.

-

Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated NH

Cl.[1] Extract with EtOAc.[1] -

Deprotection (for free acid): If using dialkyl esters, treat with Bromotrimethylsilane (TMSBr) in DCM (0°C to RT) followed by methanolysis to yield the phosphoramidic acid.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the synthetic workflow and the critical decision points to avoid side reactions.

Figure 1: Synthetic workflow for N-phosphorylation of isoxazol-5-amines, highlighting the critical temperature control to prevent ring degradation.

Physicochemical Profile

The transition from a neutral amine to a phosphoramidate dramatically alters the physicochemical landscape.

Solubility & Lipophilicity (LogP vs. LogD)

-

Parent Isoxazole: Typically exhibits a LogP of 1.5–3.5 (moderate lipophilicity) and low aqueous solubility (< 0.1 mg/mL).[1]

-

Phosphoramidate Prodrug:

-

pH < pKa1 (~2): Exists as a neutral species; solubility is moderately improved due to polarity.[1]

-

pH > pKa2 (~6-7): Exists as a dianion.[1] Solubility increases by >1000-fold (often >50 mg/mL).[1]

-

LogD: Drops significantly at pH 7.4, preventing passive diffusion but facilitating formulation in saline.[1]

-

Ionization (pKa)

The

-

pKa1: ~1.5 – 2.0 (First ionization).[1]

-

pKa2: ~6.0 – 7.0 (Second ionization).[1]

-

Implication: At physiological pH (7.4), the molecule is predominantly a dianion (

), which is the active solubilizing form.

Chemical Stability (The "Stability Paradox")

Researchers must navigate a trade-off between the stability of the P-N bond and the Isoxazole Ring .

| Condition | P-N Bond Stability | Isoxazole Ring Stability | Net Result |

| Acidic (pH < 4) | Unstable (Hydrolysis) | Stable | Rapid conversion to parent drug.[1] |

| Neutral (pH 6-8) | Stable | Stable | Ideal formulation window.[1] |

| Basic (pH > 9) | Stable | Unstable (Ring Opening) | Degradation to nitrile/enol species.[1] |

Hydrolysis Mechanism

The P-N bond in phosphoramidates is acid-labile.[1] Protonation of the nitrogen atom makes it a good leaving group, facilitating nucleophilic attack by water on the phosphorus.

Figure 2: Acid-catalyzed hydrolysis mechanism of isoxazolyl phosphoramidates, leading to the release of the parent drug.[1]

Experimental Validation Protocols

To validate the physicochemical properties of synthesized analogs, use the following self-validating protocols.

Kinetic Hydrolysis Assay

Objective: Determine the half-life (

-

Preparation: Prepare 10 mM stock solution of the phosphoramidate in DMSO.

-

Incubation: Dilute to 100 µM in buffers:

-

Sampling: Incubate at 37°C. Aliquot 50 µL at

min. -

Quenching: Immediately add 50 µL cold Acetonitrile (stops enzymatic/chemical activity) + Internal Standard.

-

Analysis: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the Prodrug peak and appearance of the Parent Isoxazole peak.

-

Calculation: Plot

vs. time. The slope

Enzymatic Cleavage Assay (Bio-activation)

Objective: Confirm that Alkaline Phosphatase (ALP) can cleave the prodrug.[1]

-

Medium: Tris-HCl buffer (pH 8.0) containing 1 mM MgCl

.[1] -

Enzyme: Add Calf Intestinal Alkaline Phosphatase (CIAP) or human plasma.[1]

-

Control: Heat-inactivated enzyme (Negative control).

-

Procedure: Incubate 50 µM prodrug with enzyme at 37°C.

-

Readout: Monitor conversion to parent drug over 60 minutes. A rapid conversion (

min) indicates a viable prodrug candidate.[1]

Summary of Key Data

| Property | Parent Isoxazol-5-amine | N-Phosphorylated Analog |

| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | High (> 50 mg/mL) |

| LogD (pH 7.4) | 1.5 – 3.0 | < -1.0 |

| pKa | ~1.5 (Weak Base) | ~1.5, ~6.5 (Dibasic Acid) |

| Acid Stability | Stable | Labile (Releases Parent) |

| Base Stability | Labile (Ring Opening) | Stable (P-N bond) / Labile (Ring) |

| Permeability | High (Passive Diffusion) | Low (Requires cleavage) |

References

-

McGuigan, C., et al. (2013).[1] Phosphoramidate ProTides of the anticancer agent gemcitabine retain efficacy in resistant cancer cell lines. Journal of Medicinal Chemistry.[1][2] Link[1]

-

He, G., et al. (2016). Atherton–Todd reaction: mechanism and applications.[1] RSC Advances.[1] Link

-

Krise, J. P., & Stella, V. J. (1996).[1] Prodrugs of amines.[1][3] Advanced Drug Delivery Reviews.[1] Link[1]

-

Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.[1] Link

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1] Link

Sources

- 1. Danicamtiv | C16H20F3N5O4S | CID 122424426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Precision: Engineering Novel 4-Substituted 5-Aminoisoxazole Scaffolds for Next-Gen Therapeutics

Executive Summary: The Renaissance of the Isoxazole Core

The 5-aminoisoxazole moiety represents a "privileged scaffold" in medicinal chemistry, historically validated by blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor). However, while the 3- and 5-positions have been extensively explored, the 4-position remains a critical vector for structural diversification.

This guide focuses on the strategic engineering of 4-substituted 5-aminoisoxazole scaffolds . By exploiting the unique electronic environment of the isoxazole ring—where the C4 position acts as a nucleophilic center in an otherwise electron-deficient system—researchers can modulate lipophilicity, metabolic stability, and target selectivity. We present a modular synthetic platform designed to generate novel libraries with high Fsp³ character and specific vector alignment for kinase and GPCR targeting.

Structural Biology & Pharmacophore Analysis

The 5-aminoisoxazole core functions as a rigid bioisostere of the amide bond and a potent hydrogen bond donor/acceptor system.

-

The 5-Amino Group: Acts as a primary H-bond donor (e.g., interacting with the hinge region of kinases).

-

The Ring Nitrogen (N2): A weak H-bond acceptor.

-

The C4-Substituent: The "Gatekeeper." Substitution here forces the 5-amino group out of planarity or locks it into a specific conformation, modulating affinity. It is the ideal vector for reaching into deep hydrophobic pockets (e.g., the back pocket of kinases).

Visualization: Pharmacophore & Synthetic Logic

Caption: Pharmacophore dissection of the 5-aminoisoxazole scaffold highlighting the strategic importance of the C4 position for selectivity and the synthetic routes to access it.

The Synthetic Engine: Modular Access to C4-Diversity

While multicomponent reactions (MCRs) are common, they often lack the regiochemical fidelity required for complex 4-substituents. We recommend a "Halogenation-First" strategy , which decouples core formation from functionalization, allowing for the late-stage introduction of sensitive aryl/heteroaryl groups.

Route A: The "Valdecoxib" Protocol (Halogenation + Cross-Coupling)

This is the most robust method for generating diversity. It involves the regioselective iodination of the 5-aminoisoxazole core followed by Palladium-catalyzed Suzuki-Miyaura coupling.

Advantages:

-

High Regioselectivity: Electrophilic substitution occurs exclusively at C4 due to the directing effect of the 5-amino group.

-

Library Compatibility: Compatible with thousands of commercially available boronic acids.

Route B: The Nitrile Precursor (MCR)

For scaffolds requiring fused ring systems (e.g., isoxazolo[5,4-d]pyrimidines), the 4-cyano derivative is the optimal starting point.

Mechanism: Reaction of an aldehyde, malononitrile, and hydroxylamine.

-

Note: The aryl group from the aldehyde typically ends up at C4 in the intermediate, but oxidative aromatization or specific workups are needed to finalize the isoxazole.

Visualization: The Modular Synthetic Workflow

Caption: Modular synthetic workflow for 4-substituted 5-aminoisoxazoles, emphasizing the 4-iodo intermediate as a divergence point for library generation.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-3-methyl-5-aminoisoxazole

A self-validating protocol for the key intermediate.

Reagents:

-

3-Methyl-5-aminoisoxazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (ACN) (0.5 M concentration)

Methodology:

-

Dissolution: Dissolve 3-methyl-5-aminoisoxazole in anhydrous ACN at 0°C under

atmosphere. -

Addition: Add NIS portion-wise over 15 minutes. The solution will darken slightly.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, replaced by a less polar spot ( -

Quench: Pour the mixture into saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear). -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography.

-

Yield Expectation: 85-95%.

-

Validation: ^1H NMR (DMSO-d6) shows loss of the C4-proton signal (

ppm usually disappears).

-

Protocol 2: Palladium-Catalyzed Suzuki Coupling (General Procedure)

Installing the C4-Aryl moiety.

Reagents:

-

4-Iodo-3-methyl-5-aminoisoxazole (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (0.05 eq)

- (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology:

-

Degassing: Combine the iodo-isoxazole, boronic acid, and base in a microwave vial. Add solvents.[1][2][3] Sparge with Argon for 5 minutes (Critical for Pd cycle longevity).

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

-

Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

Medicinal Chemistry Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends observed in 4-substituted 5-aminoisoxazole kinase inhibitors (e.g., against VEGFR2 or GSK-3

| C4-Substituent (R) | Electronic Effect | Steric Profile | Biological Impact (General) |

| -H | Neutral | Small | Baseline activity; often metabolically labile. |

| -Phenyl | Conjugation | Planar/Bulky | Increases potency (hydrophobic interaction); reduces solubility. |

| -4-F-Phenyl | Electron Withdrawing | Planar | Improved metabolic stability; enhanced lipophilicity. |

| -Heteroaryl (Pyridine) | H-Bond Acceptor | Planar | Improved solubility; potential for additional H-bonds in active site. |

| -Iodo / -Bromo | Inductive Withdrawal | Spherical | Useful intermediate; sometimes used to fill small hydrophobic pockets. |

| -Cyano (-CN) | Strong Withdrawal | Linear | Reduces pKa of 5-NH2 (weaker donor); precursor to fused rings. |

Future Outlook: Beyond the Core